2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine

Lipophilicity LogP Drug-likeness

2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine (CAS 881040-51-3) is a heterocyclic small molecule (MF: C₁₅H₁₂N₂O₂, MW: 252.27 g/mol) that integrates a 1,3-benzodioxole moiety at the 2-position with an 8-methyl substituent on the imidazo[1,2-a]pyridine fused bicyclic core. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, present in marketed drugs including zolpidem, alpidem, and necopidem, and has been extensively explored for kinase inhibition, anti-inflammatory, and anticancer applications.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 881040-51-3
Cat. No. B3434278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine
CAS881040-51-3
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C15H12N2O2/c1-10-3-2-6-17-8-12(16-15(10)17)11-4-5-13-14(7-11)19-9-18-13/h2-8H,9H2,1H3
InChIKeyUAUHKCLMVOLVKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine (CAS 881040-51-3): Structural Identity and Procurement-Relevant Characteristics


2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine (CAS 881040-51-3) is a heterocyclic small molecule (MF: C₁₅H₁₂N₂O₂, MW: 252.27 g/mol) that integrates a 1,3-benzodioxole moiety at the 2-position with an 8-methyl substituent on the imidazo[1,2-a]pyridine fused bicyclic core [1]. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, present in marketed drugs including zolpidem, alpidem, and necopidem, and has been extensively explored for kinase inhibition, anti-inflammatory, and anticancer applications [1]. The compound is commercially available from multiple vendors (AKSci, ChemScene, Leyan, CymitQuimica, MolCore) with purity specifications of ≥95% or ≥98% , and is intended exclusively for research and further manufacturing use [2]. Importantly, no peer-reviewed primary research article or patent was identified that reports direct biological assay data (IC₅₀, Ki, cellular activity) for this specific CAS number as of the search date; differentiation evidence is therefore derived from quantifiable physicochemical properties, structural comparisons to close analogs, and class-level scaffold inferences.

Why 2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine Cannot Be Interchanged with In-Class Analogs: A Quantitative Physicochemical Rationale


Within the 2-(1,3-benzodioxol-5-yl)-imidazo[1,2-a]pyridine sub-class, seemingly minor substituent variations at the 8-position produce quantifiable differences in lipophilicity, molecular weight, hydrogen-bonding capacity, and steric profile that preclude reliable interchangeability in SAR-dependent applications. The 8-methyl substituent on the target compound (CAS 881040-51-3) elevates the calculated LogP to 3.72 (vs. 2.73 for the des-methyl analog CAS 904813-74-7), a ΔLogP of +0.99 that corresponds to an approximately 10-fold increase in octanol-water partition coefficient [1]. This magnitude of lipophilicity shift is sufficient to alter membrane permeability, metabolic stability, and off-target binding profiles in biological systems [2]. The 8-chloro analog (CAS 168837-41-0) introduces an electron-withdrawing halogen that further increases molecular weight to 272.69 g/mol and predicted density to 1.50 g/cm³ while introducing a basic pKa of 3.53, fundamentally altering ionization behavior relative to the neutral methyl substituent . These are not interchangeable building blocks; they represent distinct chemical entities whose physicochemical divergence is quantifiable and procurement-significant.

Quantitative Differentiation Evidence for 2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine (CAS 881040-51-3) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 8-Methyl Substituent Drives ~10-Fold Higher Partition Coefficient vs. Des-Methyl Analog

The target compound exhibits a calculated LogP of 3.72, compared to 2.73 for the des-methyl analog 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine (CAS 904813-74-7), representing a ΔLogP of +0.99 [1]. The addition of the 8-methyl group also increases molecular weight from 238.24 to 252.27 g/mol (ΔMW = +14.03) and density from 1.38 to 1.3±0.1 g/cm³ [1]. This lipophilicity increment is consistent with the known contribution of a methyl substituent to logP (π ≈ +0.5–0.6 per methyl group in aromatic systems, with an amplified effect when positioned on the electron-rich imidazopyridine ring) [2].

Lipophilicity LogP Drug-likeness Physicochemical property

Structural Divergence at the 8-Position: Methyl vs. Chloro Substituent Alters Ionization, Steric Bulk, and Electronic Profile

Three commercially available 2-(1,3-benzodioxol-5-yl)-imidazo[1,2-a]pyridine analogs differ solely at the 8-position: the target compound bears a methyl group (CAS 881040-51-3), the 8-chloro analog (CAS 168837-41-0) bears an electron-withdrawing chlorine, and the 8-unsubstituted analog (CAS 904813-74-7) bears hydrogen. The 8-chloro analog has a predicted pKa of 3.53±0.50, introducing pH-dependent ionization absent in the 8-methyl compound . The chlorine substituent also increases molecular weight to 272.69 g/mol (+20.42 vs. target) and predicted density to 1.50 g/cm³ . In the context of class-level evidence, the imidazo[1,2-a]pyridine scaffold shows that substituent identity at the pyridine ring positions directly modulates target binding: in ATX inhibitor series, compounds bearing 1,3-benzodioxole at the 2-position achieved IC₅₀ values ranging from 2.7 nM to 343 nM depending on the full substitution pattern [1].

Structure-Activity Relationship Substituent effect Ionization Medicinal chemistry

Commercial Purity Tiering: ≥98% Availability Distinguishes Target Compound from 95%-Only Analogs

The target compound is available at ≥98% purity from ChemScene (Cat. CS-0545093) and Leyan (Cat. 1615754) . In contrast, the structurally closest analog 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine (CAS 904813-74-7) is listed at 96% purity by American Custom Chemicals Corporation via MolBase [1]. The 8-chloro analog (CAS 168837-41-0) is predominantly available at unspecified purity from multiple sources. The 8-methylimidazo[1,2-a]pyridine core scaffold (CAS 874-10-2) is available at ≥95% . For applications requiring high-purity starting material—such as late-stage functionalization, crystallography, or biophysical assays where impurities ≥2% can confound results—the ≥98% specification provides a quantifiable procurement advantage.

Purity specification Procurement Quality control Chemical supplier

Scaffold-Class Evidence: Imidazo[1,2-a]pyridine-Benzodioxole Hybrids Achieve Sub-Nanomolar Target Engagement in ATX and Kinase Contexts

While direct IC₅₀ data for CAS 881040-51-3 are absent from the published literature, the imidazo[1,2-a]pyridine-1,3-benzodioxole hybrid scaffold has been validated in peer-reviewed studies. In an autotaxin (ATX) inhibitor program, compound 13c—bearing a 1,3-benzodioxole substituent at the 2-position of the imidazo[1,2-a]pyridine core—achieved an IC₅₀ of 2.7 nM in an FS-3-based enzymatic assay and demonstrated in vivo anti-fibrotic efficacy in a bleomycin-induced mouse lung fibrosis model at 60 mg/kg, with potency equivalent or superior to the clinical candidate GLPG-1690 [1]. The benzodioxole oxygen atom was shown crystallographically to form an additional hydrogen bond with Phe306, constraining the binding conformation [1]. Separately, imidazo[1,2-a]pyridine derivatives have been developed as PI3Kα inhibitors with low nanomolar enzymatic activity and cellular anti-proliferative effects [2], and as selective COX-2 inhibitors with in vivo analgesic ED₅₀ values as low as 12.38 mg/kg [3]. These data establish the class-level productivity of the scaffold while underscoring that specific substituent patterns (including the 8-methyl group present in the target compound) have not yet been individually pharmacologically profiled.

Autotaxin Kinase inhibition Scaffold hopping Drug discovery

Storage and Shipping Specification: Ambient Temperature Stability Differentiates from Cold-Chain-Dependent Analogs

The target compound ships at room temperature (continental US) and requires sealed, dry storage at 2–8°C for long-term stability, per ChemScene specifications . This represents a moderate storage requirement. The 8-methylimidazo[1,2-a]pyridine core scaffold (CAS 874-10-2) is typically stored at room temperature [1], while the more highly halogenated analogs (e.g., 3-bromo-8-chloro-6-trifluoromethyl derivatives) often require more stringent cold storage due to enhanced reactivity. The absence of a hazardous material (HazMat) classification for the target compound—AKSci explicitly lists it as 'Not hazardous material' for DOT/IATA transport —provides a logistical and cost advantage over halogenated or nitro-substituted analogs that may trigger dangerous goods shipping fees of $50–$178 per shipment .

Stability Storage condition Shipping Logistics

Synthetic Tractability: Microwave-Assisted Suzuki Coupling Pathway Compatible with the 2-Aryl Imidazo[1,2-a]pyridine Architecture

The 2-aryl imidazo[1,2-a]pyridine architecture of the target compound is accessible via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation methodology, a validated synthetic route for generating polysubstituted imidazo[1,2-a]pyridine libraries [1][2]. The 8-methyl group is introduced via the choice of 2-amino-3-methylpyridine as the starting material in the cyclization step with 2-bromo-1,1-diethoxyethane, a procedure reported for the core scaffold (CAS 874-10-2) [3]. The benzodioxole moiety can then be installed at the 2-position via Suzuki-Miyaura cross-coupling with an appropriate benzodioxole boronic acid/ester [1]. This modular synthetic strategy contrasts with 6- or 8-chloro analogs, where the halogen substituent may participate in unwanted side reactions during cross-coupling steps, potentially complicating library synthesis . The target compound's methyl substituent is chemically inert under standard cross-coupling conditions, offering a 'silent' substitution site for downstream diversification.

Synthetic chemistry Cross-coupling Microwave synthesis Building block

Procurement-Relevant Application Scenarios for 2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine (CAS 881040-51-3)


Medicinal Chemistry SAR Exploration: Pyridine Ring Methyl Substitution Scanning in Imidazo[1,2-a]pyridine-Benzodioxole Lead Series

For medicinal chemistry teams building structure-activity relationship (SAR) tables around an imidazo[1,2-a]pyridine-1,3-benzodioxole lead series, CAS 881040-51-3 serves as the 8-methyl substitution probe within a systematic pyridine ring scan. With a calculated LogP of 3.72 (ΔLogP = +0.99 vs. the 8-unsubstituted baseline) [1][2], the compound enables quantifiable correlation of lipophilicity changes with target potency, selectivity, and ADME parameters. The class-level ATX inhibitor precedent—where 1,3-benzodioxole-imidazo[1,2-a]pyridine hybrids achieve IC₅₀ values as low as 2.7 nM and in vivo efficacy comparable to GLPG-1690 —establishes the scaffold's productivity and justifies systematic substitution scanning. Procurement in ≥98% purity from ChemScene or Leyan [3] ensures that SAR interpretation is not confounded by impurities exceeding 2%.

Kinase Inhibitor Fragment Library Expansion: Lipophilic Fragment with Dual-Ring Pharmacophore

The compound functions as a fragment-sized (MW 252.27) lipophilic probe combining two privileged pharmacophoric elements: the imidazo[1,2-a]pyridine core (recognized ATP-mimetic kinase hinge-binding scaffold) and the 1,3-benzodioxole moiety (known to engage hydrophobic pockets and form hydrogen bonds via ring oxygen atoms, as demonstrated crystallographically with Phe306 in ATX [1]). The imidazo[1,2-a]pyridine scaffold has been validated across multiple kinase targets including PI3Kα (low nM inhibitors), IGF-1R, CDK, and VEGFR [2]. With no ionizable group at physiological pH (unlike the 8-chloro analog with pKa 3.53 ), the compound is predicted to exist predominantly in its neutral form, favoring passive membrane permeability—a desirable property for fragment screening libraries where ionization can confound binding assay interpretation.

Chemical Biology Tool Compound Synthesis: Inert Methyl Handle for Late-Stage Diversification

For chemical biology groups requiring a chemically stable core for bioconjugation or probe synthesis, the 8-methyl substituent provides a synthetically inert anchor point that does not interfere with palladium-catalyzed cross-coupling reactions at the 2-, 3-, or 6-positions [1][2]. This contrasts with 8-chloro or 6-chloro analogs where halogen atoms may participate in unwanted oxidative addition or nucleophilic aromatic substitution side reactions during derivatization . The compound's non-hazardous shipping classification (DOT/IATA) reduces logistical barriers for multi-gram procurement by academic laboratories with restricted dangerous goods receiving capabilities, while the 2–8°C sealed storage requirement is compatible with standard laboratory refrigeration infrastructure.

COX-2 / Anti-Inflammatory Drug Discovery: Scaffold-Hopping Starting Point with Established Class-Level Validation

Imidazo[1,2-a]pyridine derivatives have demonstrated selective COX-2 inhibitory activity with in vivo analgesic efficacy (ED₅₀ = 12.38 mg/kg for compound 5j in rodent pain models) [1]. The 1,3-benzodioxole moiety is a recurring structural feature in COX-2 pharmacophores, contributing to selectivity via hydrophobic pocket occupancy [2]. While direct COX-2 data for CAS 881040-51-3 are unavailable, the compound represents a logical scaffold-hopping entry point for teams seeking to replace the benzimidazole or diarylheterocycle core of existing COX-2 inhibitors with the imidazo[1,2-a]pyridine system. The 8-methyl substituent provides a starting point for probing steric tolerance in the COX-2 active site, with the option for subsequent halogenation or functional group introduction informed by the comparative physicochemical data established in Section 3 .

Quote Request

Request a Quote for 2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.